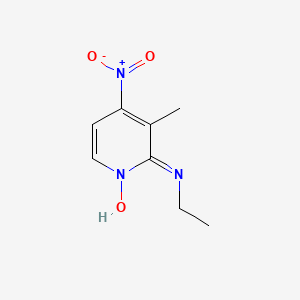
2-Pyridinamine, N-ethyl-3-methyl-4-nitro-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinamine, N-ethyl-3-methyl-4-nitro-, 1-oxide is a chemical compound with a unique structure that includes a pyridine ring substituted with an amino group, an ethyl group, a methyl group, a nitro group, and an oxide
Preparation Methods
The synthesis of 2-Pyridinamine, N-ethyl-3-methyl-4-nitro-, 1-oxide can be achieved through several synthetic routes. One common method involves the nitration of 2-Pyridinamine derivatives followed by the introduction of ethyl and methyl groups under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Pyridinamine, N-ethyl-3-methyl-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various reagents. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Pyridinamine, N-ethyl-3-methyl-4-nitro-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Pyridinamine, N-ethyl-3-methyl-4-nitro-, 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the amino group play crucial roles in its activity, influencing its binding to targets and subsequent biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
2-Pyridinamine, N-ethyl-3-methyl-4-nitro-, 1-oxide can be compared with similar compounds such as:
2-Pyridinamine, 3-methyl-: This compound lacks the ethyl and nitro groups, resulting in different chemical and biological properties.
2-Pyridinamine, 4-methyl-: This compound has a methyl group at a different position, affecting its reactivity and applications.
4-Nitro-2-picoline N-oxide: This compound has a similar nitro and oxide group but differs in the position of the methyl group.
Properties
CAS No. |
62674-68-4 |
|---|---|
Molecular Formula |
C8H11N3O3 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N-ethyl-1-hydroxy-3-methyl-4-nitropyridin-2-imine |
InChI |
InChI=1S/C8H11N3O3/c1-3-9-8-6(2)7(11(13)14)4-5-10(8)12/h4-5,12H,3H2,1-2H3 |
InChI Key |
WFKQGQZJTLOAQR-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C1C(=C(C=CN1O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















